molecular formula C13H15IO3 B3184897 Cyclohexyl 2-hydroxy-5-iodobenzoate CAS No. 1131605-47-4

Cyclohexyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3184897
CAS No.: 1131605-47-4
M. Wt: 346.16 g/mol
InChI Key: BYIRNNJOMRCXRT-UHFFFAOYSA-N
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Description

Cyclohexyl 2-hydroxy-5-iodobenzoate (CAS 1131605-47-4) is an organic compound with the molecular formula C13H15IO3 and a molecular weight of 346.16 g/mol . This benzoate ester derivative features an iodine atom at the meta-position relative to the phenolic hydroxyl group, a structure that may be of significant interest in medicinal chemistry and materials science research . The compound should be stored sealed in a dry environment, ideally at 2-8°C . While specific biological or mechanistic data for this compound is not readily available in the public domain, its molecular architecture suggests potential as a versatile synthetic intermediate or a building block for the development of more complex molecules . The iodine substituent presents a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, which could be utilized to create libraries of compounds for screening in various therapeutic areas . Researchers might explore its application in the synthesis of novel molecules targeting specific biological pathways or as a precursor in the development of imaging agents. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1131605-47-4

Molecular Formula

C13H15IO3

Molecular Weight

346.16 g/mol

IUPAC Name

cyclohexyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C13H15IO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2

InChI Key

BYIRNNJOMRCXRT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)I)O

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)I)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl 2-hydroxy-5-iodobenzoate has been studied for its potential as a therapeutic agent. The iodine substituent may enhance the compound's biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Protein Tyrosine Phosphatase Inhibition : Recent studies have indicated that compounds similar to this compound can act as selective inhibitors of receptor-type protein tyrosine phosphatases (RPTPs). These enzymes are implicated in various diseases, including cancer and diabetes. The incorporation of hydroxyindole carboxylic acid scaffolds has shown promise in enhancing binding affinity and selectivity towards RPTPβ, suggesting that derivatives of this compound could be explored for similar applications .

Synthesis of Natural Products

The compound can serve as an intermediate in the synthesis of biologically active natural products. Its structure allows for modifications that can lead to the development of new compounds with enhanced pharmacological properties.

  • Cross-Coupling Reactions : this compound can participate in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing anilines and their derivatives. This method is valuable in creating complex molecules used in pharmaceuticals .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. Its chemical structure allows it to be incorporated into polymer matrices or used as a modifier for existing materials.

Photochemical Applications

The compound's ability to undergo photochemical reactions makes it suitable for applications in photopolymerization processes. This property is beneficial for creating light-sensitive materials used in coatings and adhesives.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of hydroxyindole carboxylic acids, similar to this compound, exhibited significant inhibition of RPTPβ with an IC50 value of 0.38 μM, highlighting the potential of these compounds in therapeutic applications .
  • Synthesis of Antitumor Agents : The compound has been investigated as part of synthetic pathways for developing antitumor agents through selective coupling reactions, indicating its relevance in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological or chemical properties:

Compound Name Substituents (Position) Key Features Biological Activity/Findings Reference
Cyclohexyl 2-hydroxy-5-iodobenzoate 2-OH, 5-I (benzoate) High lipophilicity; iodine enhances potency Potential LIMK1/2 inhibition (inferred from iodinated analogues)
Cyclohexyl 2-amino-5-bromobenzoate 2-NH₂, 5-Br (benzoate) Amino group increases polarity Lower potency compared to iodinated analogues (e.g., compound 22 vs. 1 in LIMK inhibition)
Cyclohexyl 5-bromo-2-hydroxybenzoate 2-OH, 5-Br (benzoate) Bromine reduces polarizability vs. iodine Reduced LIMK1/2 inhibition potency (2x lower than iodinated counterparts)
Compound 4f (from antifungal study) Cyclohexyl + imidazoline Cyclohexyl critical for antifungal activity Active against Candida spp.; structural similarity to fluconazole
Benzilic acid 2-OH, 2,2-diphenyl (acetic acid) Non-cyclohexyl; diphenyl structure No antifungal activity (highlights cyclohexyl’s role in bioactivity)

Key Findings from Comparative Studies

  • Halogen Substitution Effects : Replacing bromine with iodine in LIMK inhibitors (e.g., compound 22 vs. 1) resulted in a twofold increase in potency against both LIMK1 and LIMK2 kinases. This is attributed to iodine’s larger atomic radius and enhanced hydrophobic interactions .
  • Functional Group Impact: Hydroxyl groups at the 2-position (as in this compound) may facilitate hydrogen bonding in enzyme active sites, whereas amino groups (e.g., cyclohexyl 2-amino-5-bromobenzoate) introduce polarity that could disrupt binding .
  • Role of Cyclohexyl Substituent: The cyclohexyl moiety is critical for bioactivity across diverse compounds. For example, antifungal compound 4f lost activity when the cyclohexyl group was absent, emphasizing its role in stabilizing non-polar interactions .
  • Stereochemical Influence : In LIMK inhibitors, the stereochemistry of the cyclohexyl linker (e.g., (R,R) vs. (S,S)) significantly altered selectivity. (R,R)-configured compounds showed exclusive LIMK1 inhibition , while (S,S)-variants favored LIMK2 .

Physicochemical and Analytical Comparisons

  • Steric Hindrance: Cyclohexyl groups in indole derivatives (e.g., cyclohexyl(1-indole-3-yl)methanone) induced steric hindrance, suppressing characteristic spectral peaks. This suggests cyclohexyl’s bulky structure may similarly affect the analytical profiles of iodobenzoates .
  • Molecular Weight vs. Ion Mobility : this compound’s higher molecular weight (due to iodine) may reduce ion mobility compared to brominated analogues, as observed in cyclopentyl/cyclohexyl indole derivatives .

Q & A

Basic: What synthetic routes are recommended for preparing cyclohexyl 2-hydroxy-5-iodobenzoate, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via esterification of 2-hydroxy-5-iodobenzoic acid with cyclohexanol. Key steps include:

  • Acid-catalyzed condensation : Use sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions (110–130°C) to drive esterification .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • NMR :
    • ¹H NMR : Expect aromatic proton signals at δ 7.8–8.2 ppm (C3, C4, C6 positions) and cyclohexyl protons as multiplet peaks (δ 1.2–2.0 ppm) .
    • ¹³C NMR : The ester carbonyl (C=O) appears at ~168–170 ppm, while iodine substituents deshield adjacent carbons (C5: ~140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 362 (C₁₃H₁₃IO₃) with fragmentation patterns indicating loss of cyclohexyl (–C₆H₁₁O) or iodine .
  • IR : Broad O–H stretch (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent photodegradation .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Emergency Procedures : For skin contact, rinse with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological efficacy of this compound?

Answer:

  • CoMFA Models : Use Comparative Molecular Field Analysis to map steric/electronic effects of substituents. For example, bulky cyclohexyl groups enhance binding affinity in thiazole-based analogues .
  • In Silico Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with halogen bonds (iodine) for improved receptor interaction .
  • Experimental Validation : Test cytotoxicity via MTT assays (IC₅₀ <1 μM observed in cyclohexyl-containing Ugi reaction products) .

Advanced: What strategies address solubility challenges in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or Cremophor EL for aqueous solubility. Pre-saturate buffers (PBS, pH 7.4) to avoid precipitation .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance hydrophilicity without altering core activity .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in cell cultures .

Advanced: How do substituents influence the compound’s photophysical properties and stability?

Answer:

  • Iodine Effects : Heavy atom effect increases spin-orbit coupling, enhancing intersystem crossing (ISC) for triplet state formation. Monitor via UV-Vis (λmax ~290 nm) and fluorescence quenching .
  • Cyclohexyl Stability : Bulky substituents reduce hydrolysis rates. Compare degradation in PBS (pH 7.4) at 37°C vs. methoxy analogues .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation products via HPLC-MS .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) by analyzing coalescence temperatures of cyclohexyl protons .
  • Isotopic Labeling : Synthesize deuterated analogues (e.g., D₁₂-cyclohexyl) to simplify splitting patterns in crowded regions .
  • DFT Calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-311+G(d,p)) to cross-validate experimental data .

Advanced: What analytical methods ensure purity and quantify trace impurities?

Answer:

  • HPLC-DAD : Use C18 column (5 μm, 4.6×250 mm), mobile phase: 0.1% formic acid in H₂O/MeOH (30:70). Retention time ~12.5 min .
  • GC-MS : Detect volatile impurities (e.g., residual cyclohexanol) with DB-5 column (60°C to 280°C ramp) .
  • ICP-OES : Quantify iodine content (theoretical: 34.9%) to confirm stoichiometry .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • ADMET Prediction : Use SwissADME to identify CYP450 substrates (e.g., CYP3A4-mediated demethylation) .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation at C4 or glucuronidation) with MetaSite .
  • Toxicity Profiling : Run ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for quinone formation) .

Advanced: What reaction engineering approaches optimize yield in scaled-up synthesis?

Answer:

  • Flow Chemistry : Continuous reactors (e.g., microfluidic chips) improve heat/mass transfer, reducing byproducts (e.g., di-iodinated derivatives) .
  • DoE Optimization : Use Taguchi methods to test variables (temperature, catalyst loading, solvent ratio) for robustness .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track esterification progress and terminate reactions at ~95% conversion .

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